molecular formula C8H7BrN2O4 B1314272 Methyl 4-amino-3-bromo-5-nitrobenzoate CAS No. 105655-17-2

Methyl 4-amino-3-bromo-5-nitrobenzoate

Cat. No. B1314272
M. Wt: 275.06 g/mol
InChI Key: PRTLMEWWYBJZPN-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-bromo-5-nitrobenzoate” is a chemical compound with the CAS Number: 105655-17-2 . It has a molecular weight of 275.06 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of “Methyl 4-amino-3-bromo-5-nitrobenzoate” is C8H7BrN2O4 . The InChI Code is 1S/C8H7BrN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-bromo-5-nitrobenzoate” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 4-amino-3-bromo-5-nitrobenzoate is utilized in the synthesis of complex organic compounds. For example, its derivatives have been used in the synthesis of chlorantraniliprole, an insecticide, through a series of reactions including esterification, reduction, and chlorination (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).
  • It is also involved in Fischer esterification reactions, a foundational experiment in organic chemistry courses. The process results in a bright-yellow solid which is purified using liquid–liquid extraction and monitored by color change (Caleb M Kam, Stephan M Levonis, Stephanie S. Schweiker, 2020).

Molecular Structure and Hydrogen Bonding

Synthesis of Pharmaceutical Intermediates

  • The compound is employed in the synthesis of pharmaceutical intermediates. For instance, methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, synthesized from a similar compound, shows the versatility of methyl 4-amino-3-bromo-5-nitrobenzoate in pharmaceutical synthesis processes (Ren Li-jun, 2008).

Application in Organic Photochemistry

  • In the field of organic photochemistry, derivatives of methyl 4-amino-3-bromo-5-nitrobenzoate are used in the synthesis of zinc phthalocyanine with potential applications in photodynamic therapy for cancer treatment. This highlights its role in developing novel therapeutic agents (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Environmental Implications

  • The compound is also relevant in environmental studies, particularly in the microbial transformation of nitroaromatic compounds in sewage effluent. This research suggests the importance of understanding the transformations of such compounds due to their persistence and potentialtoxicity (L. E. Hallas, M. Alexander, 1983).

Safety And Hazards

“Methyl 4-amino-3-bromo-5-nitrobenzoate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-amino-3-bromo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTLMEWWYBJZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546718
Record name Methyl 4-amino-3-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-bromo-5-nitrobenzoate

CAS RN

105655-17-2
Record name Methyl 4-amino-3-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-bromo-5-nitrobenzoic acid (3.65 g, 14.0 mmol) in dichloromethane (35 mL) and methanol (35 mL) at 0° C. was slowly added trimethylsilyl-diazomethane (8.74 mL, 17.5 mmol). The mixture was allowed to warm to ambient temperature and concentrated. Purification by silica gel chromatography (100% hexanes→50% hexanes/ethyl acetate) gave the title compound (1.54 g). LC-MS [M]=275.1.
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
8.74 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Charrier, E Demont, R Dunsdon, G Maile… - …, 2006 - thieme-connect.com
Traditional strategies in indole chemistry do not allow high-yielding access to some substitution patterns such as 3, 5, 7-trisubstituted indoles. We report in this article the efficient …
Number of citations: 24 www.thieme-connect.com
S Wang, V Tsui, TD Crawford, JE Audia… - Journal of Medicinal …, 2018 - ACS Publications
… The preparation of compounds 26 and 27 began with reduction of methyl 4-amino-3-bromo-5-nitrobenzoate (38) to the dianiline (39) with tin chloride (Scheme 4). Cyclization with …
Number of citations: 11 pubs.acs.org
RM Karim, L Yang, L Chen, MJ Bikowitz… - Journal of Medicinal …, 2022 - ACS Publications
Bromodomains regulate chromatin remodeling and gene transcription through recognition of acetylated lysines on histones and other proteins. Bromodomain-containing protein TAF1, …
Number of citations: 10 pubs.acs.org

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